2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone

CAS No.: 1166996-41-3

Cat. No.: VC3417520

Molecular Formula: C11H11FO3

Molecular Weight: 210.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1166996-41-3 |

|---|---|

| Molecular Formula | C11H11FO3 |

| Molecular Weight | 210.2 g/mol |

| IUPAC Name | 2-(1,3-dioxolan-2-yl)-1-(2-fluorophenyl)ethanone |

| Standard InChI | InChI=1S/C11H11FO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 |

| Standard InChI Key | WRBZJYYIDUTKJY-UHFFFAOYSA-N |

| SMILES | C1COC(O1)CC(=O)C2=CC=CC=C2F |

| Canonical SMILES | C1COC(O1)CC(=O)C2=CC=CC=C2F |

Introduction

Chemical Structure and Identification

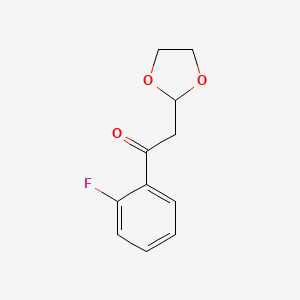

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone consists of three key structural components: a 2-fluorophenyl ring, a carbonyl (ketone) group, and a 1,3-dioxolane ring connected via a methylene bridge. The spatial arrangement of these functional groups confers specific reactivity patterns that distinguish this compound from related analogs.

Chemical Identifiers and Properties

The compound can be identified through various chemical descriptors as detailed in Table 1:

| Property | Value |

|---|---|

| Chemical Name | 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone |

| CAS Number | 1166996-41-3 |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.2 g/mol |

| InChI | InChI=1S/C11H11FO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 |

| InChI Key | WRBZJYYIDUTKJY-UHFFFAOYSA-N |

| SMILES | O=C(CC1OCCO1)C2=CC=CC=C2F |

The compound is also known by the synonyms:

-

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethan-1-one

Structural Features

The 2-fluorophenyl group introduces electronic effects that influence the reactivity of the neighboring carbonyl group. The fluorine atom at the ortho position creates a unique electronic distribution within the aromatic ring, resulting in distinctive chemical behavior compared to its non-fluorinated counterparts. The dioxolane ring functions as a protected aldehyde, offering synthetic versatility in multistep reactions where selective transformations are required .

Physical and Chemical Properties

The physical and chemical properties of 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone are largely determined by its functional groups and their interactions.

Physical Properties

While comprehensive physical property data specifically for this compound is limited in the literature, its properties can be inferred based on structural features and related compounds:

-

Appearance: Likely a crystalline solid at room temperature

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and acetone, with limited water solubility

-

Stability: Generally stable under normal conditions, but the acetal (dioxolane) group may be sensitive to acidic hydrolysis

Chemical Reactivity

The reactivity profile of 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone is dominated by three functional groups:

The ketone functionality serves as a reactive center for various transformations including nucleophilic additions, reductions, and condensation reactions. The presence of the fluorine atom at the ortho position can modify the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles while also introducing steric considerations that may affect reaction rates and selectivity .

The dioxolane ring acts as a protected aldehyde that can be selectively deprotected under acidic conditions to reveal the aldehyde functionality. This masked aldehyde provides synthetic flexibility, allowing selective reactions at the ketone site while preserving the aldehyde for subsequent transformations .

The 2-fluorophenyl group contributes unique electronic properties to the molecule. The electron-withdrawing nature of fluorine affects the electron density distribution within the aromatic ring and can influence the reactivity of the adjacent carbonyl group. Additionally, the fluorine atom may participate in weak hydrogen bonding interactions, potentially influencing the compound's behavior in certain reaction environments .

Synthesis Methods

Several synthetic approaches can be envisioned for the preparation of 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone, drawing from established procedures for related compounds.

Protection of Aldehyde Functionality

A common synthetic route likely involves the protection of an appropriate 2-fluorophenyl ketone-aldehyde precursor:

-

Starting with a compound containing both 2-fluorophenyl ketone and aldehyde functionalities

-

Selective protection of the aldehyde group using ethylene glycol under acidic catalysis to form the dioxolane ring

The reaction conditions typically require an acid catalyst such as p-toluenesulfonic acid or methanesulfonic acid, with the removal of water to drive the equilibrium toward product formation.

Nucleophilic Substitution Approach

An alternative synthetic pathway might involve:

-

Preparation of 2-bromo-1-(2-fluorophenyl)ethanone via bromination of 1-(2-fluorophenyl)ethanone

-

Nucleophilic substitution with an appropriate dioxolane derivative

This approach is supported by analogous reactions described for related compounds. For instance, document details a reaction between (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester) and 2-bromo-1-(4-chlorophenyl)-ethanone, which could be adapted for the synthesis of 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone by substituting the appropriate fluorinated starting material .

Comparisons with Structural Analogs

Comparing 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone with its structural analogs provides valuable insights into the influence of substitution patterns on chemical properties and reactivity.

Difluorinated Analog

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS 1263365-74-7) contains an additional fluorine atom at the meta position relative to the carbonyl group. This additional substituent further modifies the electronic properties of the aromatic ring, potentially leading to distinct reactivity patterns compared to the monofluorinated compound .

Table 2 presents a comparative analysis of these structural analogs:

| Compound | CAS Number | Molecular Formula | Distinguishing Feature | Electronic Effect |

|---|---|---|---|---|

| 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone | 1166996-41-3 | C₁₁H₁₁FO₃ | Fluorine at ortho position | Direct interaction with carbonyl |

| 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone | 1166996-38-8 | C₁₁H₁₁FO₃ | Fluorine at para position | Resonance effect through aromatic system |

| 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | 1263365-74-7 | C₁₁H₁₀F₂O₃ | Fluorine atoms at ortho and meta positions | Enhanced electron withdrawal |

Applications in Organic Synthesis

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone serves as a versatile building block in organic synthesis, with multiple potential applications.

Synthetic Intermediate

The compound functions as a valuable intermediate in multistep synthetic sequences due to its bifunctional nature. The dioxolane moiety acts as a masked aldehyde that can be selectively deprotected when needed, while the ketone group can undergo various transformations independently .

This selective reactivity enables the construction of complex molecules through sequential modifications of each functional group. For instance, the ketone might be transformed through reduction, condensation, or addition reactions while preserving the dioxolane, which can later be converted to an aldehyde for subsequent chemistry .

Medicinal Chemistry Applications

The structural features of 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone make it particularly interesting for medicinal chemistry applications.

Fluorine in Drug Discovery

The strategic incorporation of fluorine atoms in drug candidates has become increasingly important in modern medicinal chemistry. Fluorine can impart several beneficial properties to drug molecules:

-

Enhanced metabolic stability by blocking vulnerable sites from oxidation

-

Improved lipophilicity, potentially enhancing membrane permeability

-

Alteration of pKa values of neighboring functional groups

-

Increased binding affinity through fluorine-protein interactions

The presence of the 2-fluorophenyl moiety in our target compound makes it a potential building block for drug candidates where these properties are desirable.

Versatility through Protected Functionality

The dioxolane ring provides a protected aldehyde functionality that can be revealed at a desired stage of synthesis. This versatility is valuable in medicinal chemistry where sequential modifications and late-stage diversification are often required to develop structure-activity relationships .

Research on related compounds containing dioxolane rings coupled with fluorinated aromatic systems suggests potential applications in the development of biologically active molecules with specific interactions with target proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume